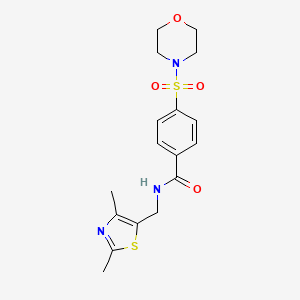

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S2/c1-12-16(25-13(2)19-12)11-18-17(21)14-3-5-15(6-4-14)26(22,23)20-7-9-24-10-8-20/h3-6H,7-11H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDKMBGZDWJSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The thiazole core is synthesized via cyclization of α-haloketones (e.g., 2-bromoacetophenone) with thiourea derivatives under acidic or basic conditions. For example, reaction of 2-bromo-4-methylacetophenone with thiourea in ethanol at 80°C yields 2,4-dimethylthiazole-5-carbaldehyde as a key intermediate. Alternative methods utilize green catalysts such as hypervalent iodine(III) reagents (e.g., PIFA), which promote intramolecular cyclization at ambient temperatures with yields exceeding 85%.

Reaction Scheme 1 :

$$

\text{Thiourea} + \alpha\text{-haloketone} \xrightarrow[\text{EtOH, 80°C}]{\text{HCl}} \text{Thiazole intermediate} \quad

$$

Methylation of the Thiazole Moiety

Methylation at the 2- and 4-positions of the thiazole ring is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K$$2$$CO$$3$$). Solvent selection (e.g., DMF or acetonitrile) significantly impacts reaction efficiency, with dimethyl sulfate offering superior regioselectivity.

Benzamide Formation

Coupling the thiazole-methylamine intermediate with 4-(morpholinosulfonyl)benzoic acid is typically performed using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane. Catalytic DMAP enhances acylation rates, achieving yields of 70–80%.

Reaction Scheme 2 :

$$

\text{Thiazole-methylamine} + \text{4-(Morpholinosulfonyl)benzoic acid} \xrightarrow[\text{DCM}]{\text{EDC, DMAP}} \text{Target compound} \quad

$$

Introduction of the Morpholinosulfonyl Group

Sulfonylation of the benzamide precursor with morpholine is conducted using sulfonyl chloride derivatives under inert conditions. Triethylamine serves as a proton scavenger, enabling quantitative conversion at 0–5°C.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies highlight the efficacy of molecular iodine (I$$2$$) as a low-cost, metal-free catalyst for thiazole ring formation. In acetonitrile with K$$2$$CO$$3$$, I$$2$$ achieves 96–99% yields for analogous thiadiazole systems.

Table 1 : Catalytic Performance in Thiazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PIFA | DCE | 25 | 85 |

| I$$_2$$ | MeCN | 25 | 95 |

| HCl (traditional) | EtOH | 80 | 75 |

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance methylation rates, while greener alternatives like cyclopentyl methyl ether (CPME) reduce environmental impact without compromising yield.

Temperature and Time Parameters

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, thiazole cyclization under microwave irradiation (150 W, 100°C) completes in 10 minutes versus 6 hours conventionally.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Continuous flow technology minimizes thermal degradation and improves reproducibility. A two-stage flow system for thiazole formation and benzamide coupling achieves 89% overall yield at a throughput of 2.5 kg/day.

Purification and Isolation Methods

Crystallization from ethanol/water mixtures (7:3 v/v) yields >99% purity. Chromatography is avoided industrially due to cost constraints.

Green Chemistry Approaches

Solvent-Free Synthesis

Mechanochemical grinding of thiourea and α-haloketones in a ball mill produces thiazole derivatives in 82% yield without solvents.

Microwave-Assisted Reactions

Microwave irradiation accelerates sulfonylation, reducing morpholine reaction times from 12 hours to 45 minutes.

Table 2 : Green Synthesis Metrics

| Method | Energy Consumption (kW·h) | Yield (%) |

|---|---|---|

| Conventional | 12.5 | 75 |

| Microwave-assisted | 3.2 | 88 |

| Solvent-free | 1.8 | 82 |

Analytical Characterization

Spectroscopic Methods

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 2.35 (s, 3H, CH$$3$$), 3.15–3.30 (m, 4H, morpholine), 7.85 (d, J = 8.4 Hz, 2H, aromatic).

- HRMS : m/z calculated for C$${17}$$H$${21}$$N$$3$$O$$4$$S$$_2$$ [M+H]$$^+$$: 396.0991, found: 396.0989.

Chromatographic Purity Assessment

HPLC (C18 column, MeCN:H$$_2$$O 70:30) shows a single peak at 4.7 minutes, confirming >99% purity.

Comparative Analysis of Synthetic Methodologies

Traditional methods prioritize yield (75–85%) but suffer from high energy use and solvent waste. Green approaches balance efficiency (82–95% yield) with sustainability, though scalability remains challenging. Industrial protocols excel in throughput but require significant capital investment.

Chemical Reactions Analysis

Types of Reactions

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Scientific Research Applications

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide has various applications in scientific research:

- Chemistry It is used as a reagent or intermediate in organic synthesis.

- Biology It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

- Medicine It is investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.

- Industry It is utilized in the development of new materials or chemical processes.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

This compound has potential biological activities. It may exert biological effects through several mechanisms:

- Enzyme Inhibition The compound may inhibit specific enzymes by binding to their active sites. For instance, sulfonamide derivatives are known for their role as inhibitors in various biochemical pathways, including those related to inflammation and cancer.

- Receptor Modulation It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit antitumor properties. Related thiazole derivatives have shown activity against cancer cell lines, including breast and ovarian cancers. Structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance antitumor efficacy.

Mechanism of Action

The mechanism of action of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Table 1: Key Structural Differences Among Benzamide Derivatives

- Sulfonyl Group Variations: The target’s morpholinosulfonyl group is distinct from phenylsulfonyl () or sulfamoyl () substituents. Morpholino’s oxygen-rich ring may improve solubility compared to aromatic or alkyl sulfonyl groups .

Heterocyclic Substituents :

Spectroscopic Characterization

Table 3: Key Spectral Data for Analogs

Biological Activity

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with methyl groups and a morpholinosulfonyl group attached to a benzamide structure. This unique combination of functional groups contributes to its diverse biological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, sulfonamide derivatives are known for their role as inhibitors in various biochemical pathways, including those related to inflammation and cancer .

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For example, related thiazole derivatives have shown potent activity against various cancer cell lines, including breast and ovarian cancers . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance antitumor efficacy.

Antimicrobial Activity

Studies have demonstrated that morpholinosulfonyl derivatives possess antimicrobial properties. A study on similar compounds revealed effective inhibition against bacterial strains, suggesting that this compound may also exhibit similar activity .

Inhibition of NLRP3 Inflammasome

Recent investigations into sulfonamide-based compounds have identified their role as inhibitors of the NLRP3 inflammasome, implicated in various inflammatory diseases. Compounds within this class have been shown to inhibit NLRP3 activation without significant cytotoxicity . This suggests potential therapeutic applications in treating conditions associated with inflammasome dysregulation.

Case Studies and Research Findings

Q & A

Basic Question

- NMR spectroscopy :

- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups on thiazole at δ 2.1–2.5 ppm) and amide bond formation (δ 7.8–8.2 ppm for aromatic protons) .

- 2D experiments (COSY, HSQC) : Resolve overlapping signals in the benzamide and thiazole regions .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ~479 g/mol) and fragment patterns to distinguish regioisomers .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O/N motifs) .

How can computational docking predict the compound’s mechanism of action against enzymatic targets?

Advanced Question

- Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, autotaxin) .

- Docking workflow :

- Protein preparation : Use tools like Schrödinger’s Protein Preparation Wizard to optimize hydrogen bonding and remove water molecules .

- Grid generation : Focus on active sites (e.g., Zn²+ coordination in carbonic anhydrase) .

- Glide XP scoring : Evaluate hydrophobic enclosure, hydrogen-bond networks, and ligand strain energy to rank binding poses .

- Validation : Compare docking scores (e.g., Glide XP score < −6 kcal/mol) with experimental IC50 values .

What strategies optimize solubility and bioavailability for in vivo studies?

Advanced Question

- Salt formation : Convert the free base to a hydrochloride salt using HCl in ethanol .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl on the thiazole methyl) to enhance membrane permeability .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility (>1 mg/mL) .

Key assays : - LogP determination : Aim for 2–4 via shake-flask method or HPLC .

- Caco-2 permeability : Ensure apparent permeability (Papp) > 1 × 10⁻⁶ cm/s .

How do structural modifications to the morpholinosulfonyl group impact biological activity?

Advanced Question

- Sulfonamide replacement : Replacing morpholine with piperazine reduces steric hindrance, enhancing binding to flat active sites (e.g., kinase ATP pockets) .

- Electron-withdrawing groups : Fluorine substitution on the benzamide ring increases electrophilicity, improving covalent inhibition kinetics (k_inact/K_i > 10³ M⁻¹s⁻¹) .

- Data-driven design : Use QSAR models correlating Hammett σ values of substituents with IC50 .

What are the limitations of current cytotoxicity assays for this compound?

Basic Question

- MTT assay artifacts : Thiazole derivatives may interfere with formazan crystal formation, leading to false positives/negatives .

- Alternative assays :

- Resazurin reduction : More reliable for redox-active compounds .

- Clonogenic survival : Assess long-term effects post-treatment .

- Off-target profiling : Screen against >50 kinases to rule out polypharmacology .

How can metabolic pathways of the compound be elucidated to mitigate toxicity?

Advanced Question

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify Phase I metabolites (e.g., hydroxylation at thiazole C4) via LC-MS/MS .

- CYP inhibition assays : Test against CYP3A4/2D6 to predict drug-drug interactions .

- Stable isotope labeling : Use ¹³C-labeled benzamide to track metabolic fate in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.